molecular formula C21H17F2N3O2 B2732979 (E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine CAS No. 337921-62-7

(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine

Cat. No.: B2732979
CAS No.: 337921-62-7
M. Wt: 381.383
InChI Key: SAIODXNSNOHAPA-LVSXPEEVSA-N
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Description

(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine is a useful research compound. Its molecular formula is C21H17F2N3O2 and its molecular weight is 381.383. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-[6-[(E)-1-(4-fluorophenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2/c1-14(16-6-10-18(22)11-7-16)25-27-20-4-3-5-21(24-20)28-26-15(2)17-8-12-19(23)13-9-17/h3-13H,1-2H3/b25-14+,26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIODXNSNOHAPA-LVSXPEEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC(=CC=C1)O/N=C(\C)/C2=CC=C(C=C2)F)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a fluorinated phenyl group and a pyridine moiety, suggests promising biological activities, particularly in the area of anticancer and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound can be characterized by its molecular formula and structural features:

  • Molecular Formula : C17_{17}H17_{17}F1_{1}N4_{4}O2_{2}
  • Key Functional Groups :
    • Ethylidene
    • Fluorophenyl
    • Pyridine
    • Amino and ether linkages

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . The fluorinated phenyl group is believed to enhance interactions with proteins involved in cancer progression, potentially leading to therapeutic effects against various cancers.

Compound NameStructure DescriptionBiological Activity
(E)-[1-(4-fluorophenyl)ethylidene]amino ureaUrea group linked to ethylidene moietyPromising anticancer activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazideIncludes a pyridine ring and carbonyl groupAntibacterial and anticancer potential

Antibacterial Activity

Compounds with similar structural motifs have also been investigated for their antibacterial properties. For instance, studies on related fluorinated imines and hydrazones have shown promising results against various bacterial strains, suggesting that this compound could exhibit similar activity.

While specific mechanisms for this compound are not yet fully elucidated, it is hypothesized that:

  • The compound may act as an enzyme inhibitor , interacting with key proteins involved in cellular pathways.
  • Binding studies using techniques such as surface plasmon resonance are recommended to quantify interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Study on 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
    • Identified as a positive allosteric modulator of GABA-A receptors.
    • Demonstrated improved metabolic stability compared to non-fluorinated analogs, indicating potential for therapeutic applications in neuropharmacology .
  • Synthesis and Activity of N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide :
    • Showed significant antibacterial activity against Gram-positive bacteria.
    • Suggested as a lead compound for further development in antimicrobial therapies .
  • Fluorinated Aldimine-Type Schiff Bases :
    • Reported synthesis and preliminary antibacterial activity, supporting the hypothesis that fluorination enhances biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing (E)-configured Schiff base derivatives like this compound?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 4-fluoroacetophenone with hydroxylamine to form the oxime intermediate.
  • Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) to stabilize the (E)-stereochemistry .
  • Step 3 : Coupling the ethylideneamine moiety to a functionalized pyridine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Characterization typically involves 1H^1H/13C^{13}C NMR to confirm stereochemistry and LC-MS for purity assessment .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 19F^{19}F NMR identifies fluorine environments, while 1H^1H-15N^{15}N HMBC confirms the Schiff base linkage .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm (E)-configuration .
  • IR Spectroscopy : Stretching frequencies (~1600 cm1^{-1}) validate C=N bonds .

Advanced Research Questions

Q. How can researchers address challenges in maintaining (E)-stereochemistry during synthesis?

  • Steric Control : Use bulky substituents (e.g., 4-fluorophenyl groups) to favor the (E)-isomer via steric hindrance .
  • Reductive Conditions : Optimize NaBH3CN concentration to prevent over-reduction of the imine bond .
  • In Situ Monitoring : Employ real-time HPLC to track isomerization and adjust reaction pH/temperature .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay Optimization : Standardize solvent systems (e.g., DMSO concentration) to avoid aggregation artifacts .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent IC50_{50} values .
  • Computational Docking : Compare binding poses in target proteins (e.g., kinases) to identify assay-specific conformational effects .

Q. How can structural analogs guide SAR studies for this compound?

  • Fluorine Substitution : Compare with 2-(4-fluorophenyl)pyridin-4-amine to evaluate the impact of additional ethylidene groups on target affinity .
  • Pyridine Modifications : Replace the pyridinyloxy group with triazolo[1,5-a]pyrimidine (as in CAS 338793-23-0) to enhance π-π stacking in hydrophobic pockets .
  • Linker Optimization : Test ethylidene vs. ethylene spacers to balance rigidity and solubility .

Methodological Considerations

Q. What computational tools predict the compound’s photophysical properties?

  • TD-DFT Calculations : Estimate fluorescence quantum yield and Stokes shift by modeling HOMO-LUMO transitions .
  • Molecular Dynamics : Simulate solvent effects on aggregation-induced emission (AIE) for sensor applications .

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for C–N bond formation efficiency .
  • Microwave Assistance : Reduce reaction time from 24h to 2h under controlled microwave irradiation .
  • Purification : Use silica gel chromatography with ethyl acetate/petroleum ether (2:8) to isolate the product .

Data Interpretation and Validation

Q. Why might X-ray crystallography and NMR data conflict in stereochemical assignments?

  • Dynamic Effects : Solution-state NMR may average signals from flexible moieties, while crystallography captures static conformations .
  • Crystal Packing : Intermolecular forces in the solid state can distort bond angles vs. solution-phase structures .

Q. How to validate the compound’s stability under biological assay conditions?

  • LC-MS Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via parent ion depletion .
  • Circular Dichroism : Track conformational changes in serum-containing media to identify aggregation-prone regions .

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